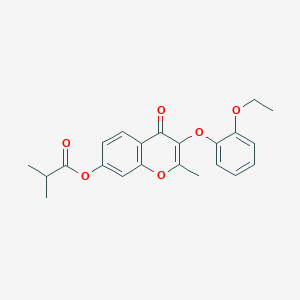

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Description

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate (hereafter referred to as the "target compound") is a synthetic chromenone derivative characterized by a bicyclic chromen core (4-oxo-4H-chromen) substituted with a 2-ethoxyphenoxy group at position 3, a methyl group at position 2, and a 2-methylpropanoate ester at position 5. Chromenones are oxygen-containing heterocycles with demonstrated bioactivity, including antioxidant, antimicrobial, and anticancer properties .

For instance, cyclopropanecarboxylate and brominated analogs of similar chromenones have been synthesized and studied for their structural and biological properties .

Properties

IUPAC Name |

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-5-25-17-8-6-7-9-18(17)28-21-14(4)26-19-12-15(27-22(24)13(2)3)10-11-16(19)20(21)23/h6-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBTUPNFFGVZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic compound belonging to the chromenone derivatives, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical properties:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H22O6 |

| Molecular Weight | 366.41 g/mol |

| CAS Number | 637750-89-1 |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation, potentially modulating cellular responses.

- Receptor Modulation : It can interact with receptors related to cell proliferation and apoptosis, influencing various signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that chromenone derivatives possess significant antioxidant properties. The ability to scavenge free radicals can contribute to cellular protection against oxidative damage.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Research has indicated that certain chromenone derivatives can induce apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are an area of active investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

-

Study on Antioxidant Properties :

A study demonstrated that chromenone derivatives significantly reduced oxidative stress markers in human cell lines, suggesting a protective effect against oxidative damage (Source: PubChem). -

Anti-inflammatory Research :

In vitro assays indicated that similar compounds inhibited the production of pro-inflammatory cytokines in macrophages, highlighting their potential role in treating inflammatory conditions (Source: BenchChem). -

Anticancer Activity :

Research on structurally related compounds showed promising results in inducing apoptosis in various cancer cell lines, suggesting that this class of compounds may have significant anticancer properties (Source: Sigma-Aldrich).

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a class of substituted chromenones, which vary in substituents at positions 2, 3, and 6. Below is a detailed comparison with key analogs:

Chromen Core Modifications

a) 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one

- Structure : Features a 4-methylphenyl group at position 2 and a 2-methylpropoxy group at position 7.

- Key Findings :

b) 3-(2-Ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

- Structure: Differs from the target compound by replacing the 2-methylpropanoate ester at position 7 with a hydroxyl group.

Ester Substituent Variations

a) 3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

- Structure: Replaces the 2-methylpropanoate ester with a cyclopropanecarboxylate group.

- Key Findings :

b) Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate

- Structure: Substitutes the ethoxyphenoxy group with a trifluoromethylbenzyloxy group and adds a chloro substituent.

- Molecular weight: 456.4 g/mol (vs. 428.4 g/mol for the target compound) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.